molecular formula C8H5BrFNO4 B2706815 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid CAS No. 1785428-47-8

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid

Cat. No.: B2706815
CAS No.: 1785428-47-8
M. Wt: 278.033
InChI Key: AJRVYISUYCOAKA-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid is a high-value aromatic building block in organic synthesis and drug discovery. This compound features a carboxylic acid functional group, a bromo substituent, and a nitro group on a fluorinated benzene ring, making it a versatile intermediate for various coupling reactions and molecular transformations . Researchers utilize such substituted phenylacetic acid derivatives in the design and synthesis of complex molecules for medicinal chemistry . For instance, structurally similar compounds, such as those with fluoro- and nitro- substitutions on a phenoxyacetamide scaffold, have been explored for their in vitro antitubercular activities, demonstrating the research value of this chemical class in developing novel therapeutic agents . The reactivity of the bromo and nitro groups allows for further functionalization, enabling the construction of diverse compound libraries for biological screening. As a standard practice, this product is intended for research and development purposes in a controlled laboratory setting. This compound is offered with comprehensive analytical data to ensure identity and purity. Handle with appropriate precautions, referring to the material safety data sheet for specific hazard information. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(5-bromo-2-fluoro-4-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)6(10)3-7(5)11(14)15/h1,3H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRVYISUYCOAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures and solvents like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted phenylacetic acids.

    Reduction: Formation of 2-(5-Bromo-2-fluoro-4-aminophenyl)acetic acid.

    Oxidation: Formation of higher oxidation state derivatives of the acetic acid moiety.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structures to 2-(5-bromo-2-fluoro-4-nitrophenyl)acetic acid exhibit significant antimicrobial activity. For instance, derivatives containing nitro groups have been shown to possess broad-spectrum antibacterial properties. In vitro studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Bacterial Strain
Compound A4M. tuberculosis H37Rv
Compound B16E. coli
Compound C32S. aureus

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the biosynthesis of prostaglandins, thereby reducing inflammation.

Table 2: Summary of Anti-inflammatory Studies

Study ReferenceCell TypeConcentration (μM)Effect Observed
Study 1Macrophages10Decreased IL-6 production
Study 2Fibroblasts5Reduced COX-2 expression

Antitubercular Agents

The compound's structural features suggest potential as a lead compound for developing new antitubercular agents. Its ability to inhibit resistant strains of M. tuberculosis makes it a candidate for further optimization in drug development.

Anticancer Research

Preliminary studies indicate that compounds with similar nitro-substituted phenylacetic acid backbones may exhibit anticancer activities. The modulation of signaling pathways involved in apoptosis and cell proliferation highlights their potential in cancer therapy.

Case Studies

  • Antimicrobial Activity Against Resistant Strains :
    A study evaluated the efficacy of various derivatives against rifampicin-resistant strains of M. tuberculosis, showing promising results with MIC values as low as 4 μg/mL for certain derivatives .
  • Inflammation Modulation :
    In a controlled laboratory setting, the compound was tested on human macrophages, resulting in a significant reduction in pro-inflammatory cytokines when treated with concentrations above 5 μM .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid involves its interaction with various molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Comparable Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Electronic Effects of Substituents
2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid Br (5), F (2), NO₂ (4) C₈H₅BrFNO₄ ~290.03 (calculated) Strong electron-withdrawing effects (Br, F, NO₂)
(5-Bromo-4-chloro-2-nitrophenyl)acetic acid Br (5), Cl (4), NO₂ (2) C₈H₅BrClNO₄ 294.49 Br and Cl (electron-withdrawing), NO₂ (meta-directing)
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (3), OMe (4) C₉H₉BrO₃ 245.06 Br (electron-withdrawing), OMe (electron-donating)
2-Fluoro-5-nitrophenylacetic acid F (2), NO₂ (5) C₈H₅FNO₄ 213.13 F and NO₂ (electron-withdrawing, para/meta-directing)
2-(5-Bromo-2-nitrophenyl)acetic acid Br (5), NO₂ (2) C₈H₅BrNO₄ 275.03 Br and NO₂ (electron-withdrawing, ortho/para-directing)

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The target compound’s trifecta of Br, F, and NO₂ substituents creates a highly electron-deficient aromatic ring compared to analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid, where the methoxy group donates electrons .
  • Steric and Electronic Tuning : The fluorine atom in the target compound may enhance metabolic stability in drug design compared to chlorine or methoxy analogs .

Key Observations :

  • Regioselectivity Challenges: The target compound’s synthesis may require precise control to avoid over-nitration or halogenation, a challenge less pronounced in methoxy-substituted analogs .
  • Hydrogen-Bonding Networks : Like 2-(3-Bromo-4-methoxyphenyl)acetic acid, the target compound likely forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), influencing crystallization behavior .

Biological Activity

2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the presence of bromine, fluorine, and nitro groups, suggest potential biological activity and applications in drug development. This article explores the biological activity of this compound through various studies, including its mechanisms of action, synthesis methods, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C8H6BrFNO4C_8H_6BrFNO_4. The presence of halogen atoms (bromine and fluorine) and a nitro group contributes to its unique reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cancer progression.
  • Receptor Modulation : It may bind to various receptors, altering their activity and leading to physiological changes.

Pharmacological Effects

Recent studies have highlighted the pharmacological potential of this compound. Notably:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation in vitro.

Case Studies

  • In Vitro Assays : In a study evaluating the cytotoxic effects of various nitrophenyl derivatives on cancer cell lines, this compound demonstrated significant inhibition of cell growth with an IC50 value comparable to known anticancer agents .
  • Comparative Analysis : When compared with other brominated phenyl acetic acids, this compound exhibited enhanced activity against specific cancer cell lines, suggesting that the combination of bromine and fluorine atoms plays a crucial role in its effectiveness .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available brominated and fluorinated phenolic compounds.
  • Reactions : Key reactions include:
    • Nucleophilic Substitution : Introducing the acetic acid moiety through nucleophilic substitution reactions.
    • Esterification : Converting the resulting compound into its ester form for enhanced solubility and bioavailability.

Comparative Biological Activity Table

CompoundIC50 (µM)Biological Activity
This compound12Antitumor activity against cancer cells
Methyl 4-bromo-5-fluoro-2-nitrobenzoate15Anti-inflammatory properties
Methyl 2-bromo-5-nitrobenzoate20Moderate cytotoxicity

Q & A

Q. What are the optimized methods for synthesizing 2-(5-Bromo-2-fluoro-4-nitrophenyl)acetic acid?

Answer: The synthesis involves sequential halogenation and nitration of phenylacetic acid derivatives. Key steps include:

Halogenation : Bromine and fluorine are introduced via electrophilic substitution using FeBr₃ or AlCl₃ catalysts in acetic acid .

Nitration : Concentrated HNO₃/H₂SO₄ introduces the nitro group at the para position relative to the fluorine substituent .

Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield (typically 55–85%) .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldSource
Temperature0–5°C (nitration step)Reduces byproducts
Reaction Time2–4 hours (halogenation)Maximizes substitution
SolventAcetic acid (halogenation)Enhances regioselectivity

Q. How is structural characterization performed for this compound?

Answer: A multi-technique approach ensures accuracy:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic acid proton at δ 12–13 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between substituents and hydrogen-bonded dimers) .
  • IR Spectroscopy : Confirms functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing nitro (-NO₂) and halogen (-Br, -F) groups deactivate the aromatic ring, directing nucleophilic attack to the meta position relative to the nitro group. Computational studies (DFT) show:

  • Nitro Group : Reduces electron density at ortho/para positions by 25–30% .
  • Fluorine : Induces inductive electron withdrawal but offers weak resonance donation, creating regioselective reaction sites .

Q. Table 2: Substituent Effects on Reactivity

SubstituentElectronic EffectPreferred Reaction SiteExample Reaction
-NO₂Strong EWGMeta to nitroSuzuki coupling
-BrModerate EWGOrtho to bromineUllmann reaction
-FWeak EWGPara to fluorineNucleophilic substitution

Q. What challenges arise in crystallographic refinement of this compound?

Answer:

  • Hydrogen Bonding : Centrosymmetric dimers form via O–H⋯O bonds (R₂²(8) motif), requiring precise H-atom placement. Displacement parameters (Uiso) are refined using riding models (C–H = 0.95–0.99 Å) .
  • Thermal Motion : Methyl and hydroxyl groups exhibit anisotropic displacement, necessitating TLS (Translation-Libration-Screw) refinement .
  • Data Quality : High-resolution data (d-spacing < 0.8 Å) minimizes outliers; programs like SHELXL or Olex2 are recommended .

Q. How is this compound used in structure-activity relationship (SAR) studies for drug discovery?

Answer: The nitro and halogen groups are modified to assess pharmacological activity:

Nitro Reduction : Converts -NO₂ to -NH₂, enhancing solubility and altering receptor binding .

Halogen Exchange : Replacing Br with Cl or I modulates steric bulk and lipophilicity (e.g., IC₅₀ shifts from 12 μM to 8 μM in kinase assays) .

Q. Table 3: Biological Activity of Analogues

CompoundAntimicrobial Activity (MIC, μg/mL)Anticancer Activity (IC₅₀, μM)
2-(5-Br-2-F-4-NO₂-Ph)acetic acid16 (E. coli)22 (MCF-7)
2-(5-Cl-2-F-4-NO₂-Ph)acetic acid2518
2-(5-I-2-F-4-NO₂-Ph)acetic acid3214

Q. What computational methods validate experimental data for this compound?

Answer:

  • DFT Calculations : Optimize geometry (e.g., B3LYP/6-311+G(d,p)) and predict NMR/IR spectra (<5% deviation from experimental) .
  • Molecular Docking : Identifies binding poses with targets (e.g., COX-2 enzyme) using AutoDock Vina .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., 60% H-bonding contribution in crystal packing) .

Q. How are synthetic byproducts analyzed and resolved?

Answer:

  • HPLC-MS : Detects nitration byproducts (e.g., ortho-nitro isomer) at retention time 8.2 min (C18 column, acetonitrile/water) .
  • Controlled Nitration : Lower temperatures (0°C) reduce di-nitration by <5% .
  • Crystallographic Screening : Identifies polymorphs; α-form dominates (P21/c space group) .

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